(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a key intermediate in the enantioselective synthesis of Kynostatin (KNI-272), a highly selective and potent HIV protease inhibitor []. Its chemical structure incorporates a phenylalanine core modified with a hydroxyl group at the β-position and a trifluoromethyl group on the phenyl ring. This compound plays a crucial role in achieving the specific stereochemistry required for optimal binding to the HIV protease enzyme.
While the provided abstracts do not directly analyze the molecular structure of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, the paper on Kynostatin describes the crystal structure of the inhibitor itself []. It highlights a twisted backbone conformation for the molecule and mentions that the phenyl group exhibits disorder in the crystal structure. This disorder is attributed to the molecule's hydration mode.
The primary application identified for (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is its use as a key intermediate in synthesizing Kynostatin (KNI-272) []. Kynostatin is a highly selective and potent HIV protease inhibitor, signifying the compound's importance in developing anti-HIV therapies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2